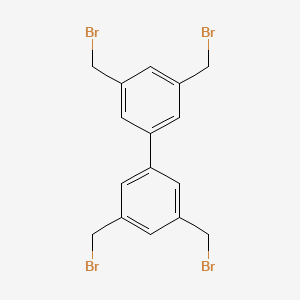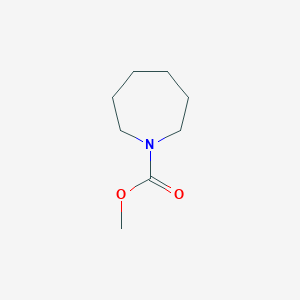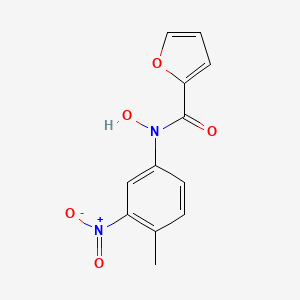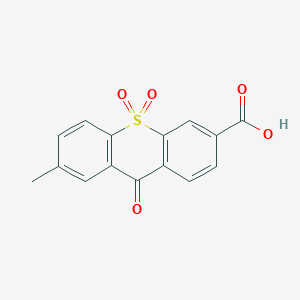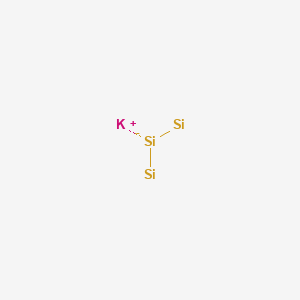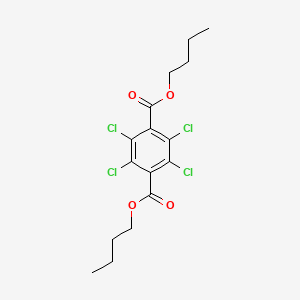
Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate: is an organic compound that belongs to the class of aromatic esters It is derived from 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and is characterized by the presence of two butyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and butanol.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Applications De Recherche Scientifique
Chemistry: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of novel materials and compounds.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate involves its interaction with molecular targets through its ester and aromatic groups. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate: Similar in structure but with methyl ester groups instead of butyl.
2,3,5,6-Tetrachlorobenzene-1,4-dicarbonitrile: Contains nitrile groups instead of ester groups.
2,3,5,6-Tetrachlorobenzene-1,4-dicarboxylic acid: The parent acid form of the compound.
Uniqueness: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is unique due to its butyl ester groups, which impart different physical and chemical properties compared to its methyl ester or nitrile counterparts
Propriétés
Numéro CAS |
38233-11-3 |
|---|---|
Formule moléculaire |
C16H18Cl4O4 |
Poids moléculaire |
416.1 g/mol |
Nom IUPAC |
dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H18Cl4O4/c1-3-5-7-23-15(21)9-11(17)13(19)10(14(20)12(9)18)16(22)24-8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
XUKIPUHQJITFEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
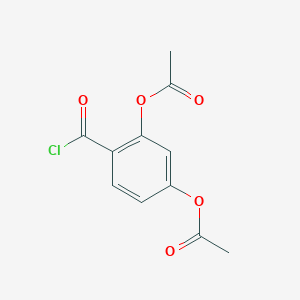
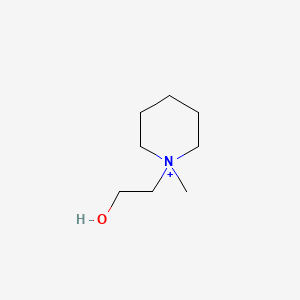
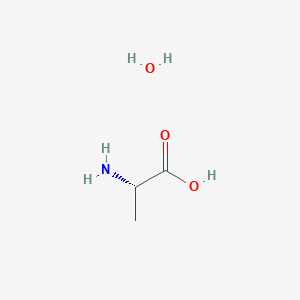

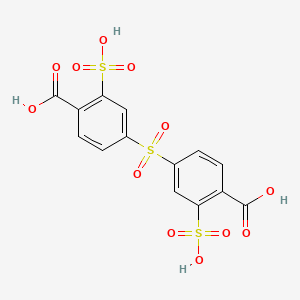
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
